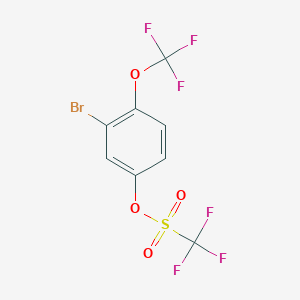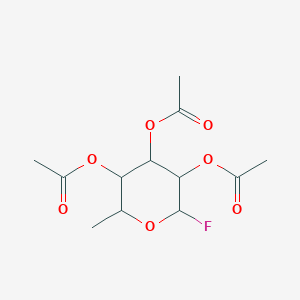
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a fluoride source such as hydrogen fluoride or a fluoride salt under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reagents and conditions but utilizes larger reactors and more stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride primarily undergoes substitution reactions, particularly in glycosylation processes. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include glycosyl acceptors and catalysts such as Lewis acids (e.g., boron trifluoride) or bases (e.g., sodium methoxide).
Hydrolysis Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products: The major products formed from these reactions are glycosides and glycoconjugates, which are essential in various biological and chemical applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions and developing glycomimetics .
Biology: In biological research, this compound is used to study cell surface carbohydrates and their roles in cell signaling, adhesion, and immune response. It is also employed in the synthesis of glycoproteins and glycolipids .
Medicine: In medicine, this compound is used in the development of vaccines and therapeutic agents. Its role in glycosylation is critical for the production of biologically active glycoproteins and other glycoconjugates .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex carbohydrates for various applications .
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .
Comparaison Avec Des Composés Similaires
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .
Propriétés
Formule moléculaire |
C12H17FO7 |
|---|---|
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate |
InChI |
InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 |
Clé InChI |
SAOYKKJFCIMXDB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)



![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
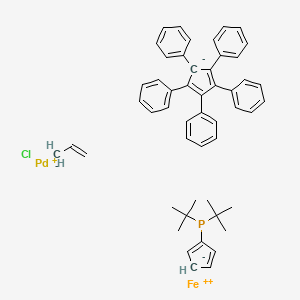
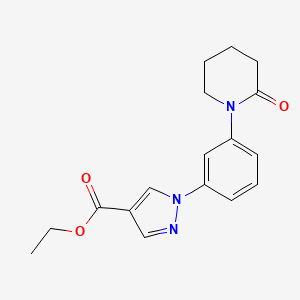
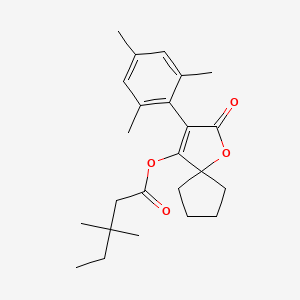
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
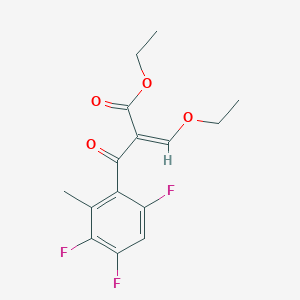
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
